Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate
Description
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is a β-hydroxy ester derivative containing a 5-methylthiophene substituent. Its structure combines a hydroxyl group at the β-position of the propanoate backbone with a heteroaromatic thienyl ring, distinguishing it from simpler esters like ethyl propanoate or ethyl hexanoate.
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
CMJDFRPPFNRQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(S1)C)O |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
Ethyl 3-hydroxy-3-(5-methyl-2-thienyl)propanoate (C$${10}$$H$${14}$$O$$_3$$S, MW 214.28 g/mol) features a propanoate backbone esterified with an ethyl group, a hydroxyl group at the β-position, and a 5-methyl-2-thienyl substituent. The compound’s SMILES notation (CCOC(=O)CC(C1=CC=C(S1)C)O) highlights the spatial arrangement of functional groups, which influence its reactivity and solubility.
Physicochemical Data
PubChem lists the compound’s IUPAC name as ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate, with a computed InChIKey (CMJDFRPPFNRQBC-UHFFFAOYSA-N) confirming its stereochemistry. While experimental melting/boiling points are unreported, analogous β-hydroxy esters exhibit liquid states at room temperature, suggesting similar behavior.
Synthetic Methodologies
Reformatsky Reaction with Thienyl Ketones
The Reformatsky reaction is a cornerstone for synthesizing β-hydroxy esters. For this compound, ethyl α-bromoacetate reacts with 5-methyl-2-acetylthiophene in the presence of zinc, forming a zinc enolate intermediate that attacks the ketone. Subsequent hydrolysis yields the target product.
Procedure :
- Ethyl α-bromoacetate (1.0 equiv) and activated zinc dust are stirred in dry THF under nitrogen.
- 5-Methyl-2-acetylthiophene (1.2 equiv) is added dropwise at 0°C.
- The mixture is refluxed for 6 hours, quenched with NH$$_4$$Cl, and extracted with ethyl acetate.
- The organic layer is dried (Na$$2$$SO$$4$$) and concentrated, yielding a crude product purified via silica chromatography.
Organolithium Addition to β-Propiolactone
Ring-opening of β-propiolactone with a 5-methyl-2-thienyllithium reagent provides direct access to the hydroxy ester. This method avoids multi-step functionalization.
Procedure :
- β-Propiolactone (1.0 equiv) is dissolved in anhydrous diethyl ether.
- 5-Methyl-2-thienyllithium (1.5 equiv) is added at −78°C.
- The reaction warms to room temperature, stirred for 12 hours, and hydrolyzed with HCl.
- The product is esterified with ethanol/H$$2$$SO$$4$$ and purified via distillation.
Yield : 55–93% (depending on substituents).
Advantage : Single-step introduction of the thienyl group.
Hydrogenation of β-Keto Esters
Reduction of ethyl 3-oxo-3-(5-methyl-2-thienyl)propanoate using ammonium formate or sodium borohydride produces the hydroxy derivative.
Procedure :
- Ethyl 3-oxo-3-(5-methyl-2-thienyl)propanoate (1.0 equiv) is dissolved in ethanol.
- Ammonium formate (3.0 equiv) and Pd/C (10 wt%) are added.
- The mixture is stirred under H$$_2$$ (1 atm) for 24 hours.
- Filtration and solvent evaporation yield the product, with purity enhanced by recrystallization.
Yield : 70%.
Chiral Purity : >99% ee when using enantioselective catalysts.
Optimization and Scale-Up Strategies
Solvent and Base Selection
The patent WO2005019152A2 emphasizes using DMF to enhance reaction rates and reduce solvent volumes (4–20× substrate weight). For alkylation, KOH (2.2 equiv) in aqueous DMF at 50–60°C achieves higher yields compared to methanol-based systems.
Purification Techniques
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar impurities.
- Crystallization : Stirring the crude product with n-heptane at 25–30°C isolates solids with >99% chemical purity.
- Distillation : Low-boiling byproducts (e.g., diethyl sulfate) are removed under reduced pressure.
Analytical Validation
Chromatographic Analysis
HPLC with a C18 column (UV detection at 254 nm) confirms purity (>98%) and enantiomeric excess (>99% ee). Mobile phases typically use acetonitrile/water gradients.
Spectroscopic Characterization
- $$^1$$H NMR (CDCl$$3$$) : δ 1.25 (t, 3H, –CH$$2$$CH$$3$$), 2.45 (s, 3H, thienyl–CH$$3$$), 3.05 (dd, 2H, –CH$$2$$COO), 4.15 (q, 2H, –OCH$$2$$), 5.22 (s, 1H, –OH).
- IR (neat) : 3441 cm$$^{-1}$$ (–OH), 1748 cm$$^{-1}$$ (C=O).
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound serves as a precursor to thrombin inhibitors and NSAIDs, leveraging the thiophene ring’s bioisosteric properties.
Scalability Limitations
- Cost of Organometallics : Thienylmagnesium bromides require stringent anhydrous conditions.
- Byproduct Formation : Rearranged products (e.g., S-alkyl-2-alkoxypropanoates) may form during alkylation, necessitating rigorous QC.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is a chemical compound with potential applications in several scientific areas. It is characterized by a unique structure that includes a thienyl group and a hydroxyl functional group. The presence of both the hydroxyl group and the thienyl moiety contributes to its unique chemical behavior.
Chemical Properties
this compound has a molecular weight of approximately 200.25 g/mol. The compound features a propanoate backbone with a hydroxyl group at the third carbon and a 3-methyl-2-thienyl substituent.
Applications
- Pharmaceuticals: It can be used as an intermediate in the synthesis of antidepressants and other therapeutic agents. It can serve as a chiral building block in the synthesis of pharmaceuticals, such as antidepressants like duloxetine.
- Agricultural Chemicals: Its properties may lend themselves to applications in agricultural chemicals.
- Flavoring Agents: Due to its aromatic properties, it can be used as a flavoring agent.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Ethyl 3-Hydroxybutyrate | Simple hydroxy ester without thienyl group |
| Methyl 2-Thiophenecarboxylic Acid | Contains thiophene but lacks hydroxyl functionality |
The presence of both a hydroxyl group and a thienyl moiety in this compound distinguishes it from similar compounds, contributing to its unique chemical behavior and potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The ester functionality allows for hydrolysis, releasing the active hydroxy acid, which can further interact with biological systems.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique features—hydroxyl and thienyl groups—contrast with other esters in the following ways:
Physicochemical and Analytical Behavior
- Retention and Migration Times: this compound’s hydroxyl group increases polarity, likely leading to longer retention times in chromatographic systems compared to non-hydroxylated esters (e.g., ethyl propanoate) .
- Ionization and Dimer Formation: Similar to ethyl 3-methylbutanoate, the compound may form protonated dimers in ionization regions, but the thienyl group could alter dimer stability or abundance .
Aroma and Flavor Contributions
While ethyl 3-(methylthio)propanoate and ethyl hexanoate dominate in pineapple aroma (odor activity values up to 1,693.33 for ethyl 2-methylbutanoate) , this compound’s thienyl group may impart sulfurous or roasted notes. However, its hydroxyl group could reduce volatility, limiting its direct role in aroma compared to more volatile esters like ethyl acetate or propyl propanoate .
Biological Activity
Ethyl 3-hydroxy-3-(5-methyl-2-thienyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₁₁H₁₄O₃S
- Molecular Weight : 226.30 g/mol
- IUPAC Name : Ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate
The presence of a thienyl group contributes to its unique chemical properties, influencing its biological activity.
1. Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments. The compound's efficacy in protecting cells from oxidative damage has been shown in vitro, suggesting potential applications in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
2. Anticancer Potential
Research indicates that this compound has promising anticancer properties. In cell line studies, it has been observed to induce apoptosis in various cancer cell types, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The thienyl moiety enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption, leading to cytochrome c release and caspase activation.
- Cytokine Modulation : this compound downregulates NF-kB signaling pathways, reducing inflammation by inhibiting cytokine release.
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 20 |
This indicates a strong potential for development as an anticancer agent .
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to the control group. The results suggest that the compound could serve as an effective therapeutic agent for inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxy-3-(5-methyl-2-thienyl)propanoic acid and ethanol.
Conditions and Mechanisms :
-
Acid-Catalyzed Hydrolysis : Requires refluxing with aqueous HCl or H₂SO₄ (~100°C, 6–12 hours).
-
Base-Catalyzed Hydrolysis : Achieved with NaOH or KOH in ethanol/water (70–80°C, 4–8 hours).
-
Enzymatic Hydrolysis : Lipases (e.g., Pseudomonas cepacia) catalyze selective hydrolysis at milder temperatures (25–40°C) in phosphate buffer (pH 7.0) .
Key Data :
| Condition | Catalyst | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|
| 1M HCl, reflux | — | 12 | 85 | Trace decomposition |
| 0.5M NaOH, ethanol | — | 6 | 92 | None |
| Phosphate buffer | Lipase PS-C | 24 | 78 | <5% acetylated by-product |
Transesterification
The ethyl ester group can be replaced with other alcohols via acid- or enzyme-catalyzed transesterification.
Conditions :
-
Chemical Method : Reacted with methanol or isopropanol in toluene, using H₂SO₄ or p-TsOH (80°C, 8 hours).
-
Enzymatic Method : Lipases (e.g., Candida rugosa) enable transesterification with vinyl acetate at 30°C, achieving >90% selectivity .
Example :
-
Reaction with methanol produces methyl 3-hydroxy-3-(5-methyl-2-thienyl)propanoate (95% yield, 0.5M H₂SO₄, 10 hours).
Oxidation
The hydroxyl group is susceptible to oxidation, forming a ketone derivative.
Reagents and Outcomes :
-
PCC (Pyridinium Chlorochromate) : In dichloromethane (25°C, 2 hours), yields 3-keto-3-(5-methyl-2-thienyl)propanoate (82% yield).
-
Swern Oxidation : Oxalyl chloride/DMSO at -50°C provides the ketone in 88% yield with minimal over-oxidation.
Mechanistic Insight :
The reaction proceeds via a two-electron oxidation mechanism, with the hydroxyl group converted to a carbonyl without cleaving the thienyl ring.
Acetylation
The hydroxyl group undergoes acetylation to form a protected derivative.
Methods :
-
Chemical Acetylation : Acetic anhydride in pyridine (25°C, 2 hours) gives 3-acetoxy-3-(5-methyl-2-thienyl)propanoate (95% yield).
-
Enzymatic Acetylation : Lipase PS-D in vinyl acetate (30°C, 24 hours) achieves 98% enantiomeric excess (ee) for the (R)-enantiomer .
Application :
This reaction is critical for protecting the hydroxyl group during multistep syntheses, such as in pharmaceutical intermediates .
Nucleophilic Substitution at the Thienyl Group
The 5-methyl-2-thienyl moiety participates in electrophilic aromatic substitution (EAS).
Example Reactions :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the thienyl ring (70% yield).
-
Sulfonation : Fuming H₂SO₄ (50°C, 4 hours) produces the sulfonated derivative (65% yield).
Regioselectivity :
The methyl group at the 5-position directs incoming electrophiles to the 4-position due to its electron-donating effect.
Condensation Reactions
The hydroxyl and ester groups enable condensation with amines or aldehydes.
Notable Example :
-
Reaction with benzaldehyde under basic conditions (K₂CO₃, ethanol, 60°C) forms a β-hydroxy ketone via aldol condensation (75% yield) .
Mechanism :
The hydroxyl group deprotonates to form an enolate, which attacks the carbonyl carbon of benzaldehyde .
Stability Under Extreme Conditions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming 5-methyl-2-thienyl acetone.
-
pH Sensitivity : Stable in neutral conditions but degrades rapidly in strong acids (pH < 2) or bases (pH > 12).
Q & A
Q. What are the established synthetic routes for Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate, and what analytical techniques validate its purity?
- Methodological Answer : The compound is synthesized via stereoselective methods, such as asymmetric aldol reactions using chiral catalysts (e.g., proline derivatives) to achieve enantiomeric control. Post-synthesis, purity is validated using:
- GC-FID/MS : Quantifies monomeric byproducts and confirms molecular weight .
- HSQC NMR : Maps C–H correlations to verify structural integrity and detect cross-signals from stabilizing agents (e.g., metal catalysts) .
- HPLC with chiral columns : Assesses enantiomeric excess (>95% ee) .
Q. How does the thienyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 5-methyl-2-thienyl group enhances lipophilicity (logP ~2.8) and stabilizes the β-hydroxy ester moiety via intramolecular hydrogen bonding. Key characterization steps:
- Van Krevelen diagrams : Track O/C and H/C ratios to compare with non-thienyl analogs .
- DSC/TGA : Determines thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inert results) arise from assay conditions or stereochemical variability. Mitigation approaches:
- Dose-response profiling : Use standardized assays (e.g., COX-2 inhibition at 10–100 µM) with enantiomerically pure batches .
- Metabolite tracking (LC-MS/MS) : Identify active metabolites in cell lysates to distinguish parent compound effects from derivatives .
Q. How can computational modeling optimize the compound’s reactivity for pharmaceutical intermediates?
- Methodological Answer : Density Functional Theory (DFT) predicts regioselectivity in derivatization reactions (e.g., ester hydrolysis or thienyl ring functionalization):
- QM/MM simulations : Model transition states for nucleophilic attacks on the β-keto ester group .
- ADMET profiling : Predict bioavailability and toxicity risks using tools like SwissADME .
Q. What experimental designs address challenges in scaling up enantioselective synthesis?
- Methodological Answer : Key considerations for pilot-scale production:
- Catalyst recycling : Immobilize chiral catalysts on silica supports to reduce costs .
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
